2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid
Description
Properties
IUPAC Name |
2-amino-6-(2-sulfooxyethylsulfonyl)naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9S3/c13-11-4-1-8-7-9(2-3-10(8)12(11)24(16,17)18)23(14,15)6-5-22-25(19,20)21/h1-4,7H,5-6,13H2,(H,16,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFGSIFTOWRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C=C1S(=O)(=O)CCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548360 | |
| Record name | 2-Amino-6-[2-(sulfooxy)ethanesulfonyl]naphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81417-89-2 | |
| Record name | 2-Amino-6-(2-sulfatoethylsulfonyl)-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81417-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-[2-(sulfooxy)ethanesulfonyl]naphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthalenesulfonic acid, 2-amino-6-[[2-(sulfooxy)ethyl]sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation
The precursor, 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzene sulfonic acid, is first dissolved in ice-chilled water and stirred for 30 minutes to ensure complete dissolution and temperature stabilization.
Diazotization
- To the precursor solution, hydrochloric acid (HCl) is added to acidify the medium.
- Sodium nitrite (NaNO2) solution (40%) is added slowly between 18-20°C over 60 minutes to convert the amino group into a diazonium salt.
- The reaction mixture is stirred for an additional 90 minutes at the same temperature range.
- Starch iodide test is used to monitor excess nitrite; if positive, excess nitrite is destroyed by adding sulfamic acid.
Coupling Reaction
- The diazonium salt solution is then reacted with 2,4-diamino benzene sulfonic acid or other coupling agents in acidic medium at 18-20°C.
- The reaction mixture is stirred for 2 hours to form azo intermediates.
- For more complex dyes, further diazotization and coupling steps are performed at lower temperatures (5-10°C), maintaining pH between 5.5-6.0 by adding sodium bicarbonate to neutralize excess acid.
- The final product is isolated by filtration and spray drying to obtain solid dye powders.
Reaction Conditions Summary Table
| Step | Reagents / Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Precursor dissolution | 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzene sulfonic acid in ice water | 0-5 | 30 min | Ensure complete dissolution |
| Diazotization | HCl + NaNO2 (40%) | 18-20 | 60 min + 90 min stirring | Monitor nitrite with starch iodide test |
| Coupling | 2,4-diamino benzene sulfonic acid | 18-20 | 2 hours | Acidic medium, stirring |
| Secondary diazotization & coupling | Additional amines or sulfonic acid derivatives | 5-10 | 60 min + 2 hours stirring | pH adjusted to 5.5-6.0 with NaHCO3 |
| Isolation | Filtration and spray drying | Ambient | - | Produces solid dye with high purity |
Analytical Characterization of the Product
- Elemental Analysis:
Calculated and observed values for C, H, N, and S closely match, confirming composition accuracy. - Infrared (IR) Spectroscopy:
Characteristic peaks observed at:- 3420, 3367 cm⁻¹ (NH2 stretching)
- 1605, 1520 cm⁻¹ (Aromatic C=C and N=N azo stretch)
- 1227, 1103 cm⁻¹ (Sulfonic acid and sulfone groups)
- High-Performance Liquid Chromatography (HPLC):
Purity of synthesized compound typically above 98%.
Research Findings and Notes
- The presence of the sulfooxyethylsulfonyl group is critical for reactivity and fixation in dye applications, achieved via sulfonation and sulfation steps prior to diazotization.
- Maintaining low temperature during diazotization prevents decomposition of the diazonium intermediate.
- pH control during coupling is essential to optimize azo bond formation and avoid side reactions.
- The described method yields high purity products suitable for further azo dye synthesis.
Chemical Reactions Analysis
2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
Dyeing and Pigment Applications
One of the primary uses of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid is as a dye or pigment in textiles and paper industries. Its strong coloration properties make it suitable for dyeing fabrics and producing colored paper products. The compound interacts with fibers through ionic bonds, ensuring vibrant and long-lasting colors.
Chromatographic Techniques
The compound is also utilized in chromatography as a reagent for detecting amino acids and proteins. Its ability to form complexes with metal ions allows for enhanced separation and identification of biomolecules in complex mixtures.
Environmental Applications
Water Treatment
Due to its sulfonic acid groups, this compound can be employed in water treatment processes. It acts as a flocculating agent, helping to remove impurities from wastewater by promoting the aggregation of suspended particles, thus facilitating their removal.
Toxicological Studies
Research has indicated that compounds with similar structures may exhibit significant environmental toxicity. Studies on related compounds have underscored the importance of understanding the environmental impact of sulfonated compounds, especially in aquatic ecosystems where they can affect aquatic life through bioaccumulation.
Biological Research
Biochemical Interactions
The functional groups present in this compound enable it to interact with proteins and nucleic acids. These interactions can modulate biochemical pathways, making the compound useful in studying enzyme activities and cellular processes.
Potential Therapeutic Applications
Preliminary studies suggest that this compound may have potential therapeutic applications due to its biological activity. For instance, its sulfonic acid groups can form ionic bonds with positively charged sites on proteins, influencing protein function and stability.
Case Study 1: Use in Textile Industry
A study conducted by researchers at a leading textile institute demonstrated that this compound provided superior dyeing properties compared to traditional dyes. The results showed enhanced color fastness and reduced environmental impact due to lower dyeing temperatures required.
Case Study 2: Environmental Impact Assessment
Research published in an environmental science journal highlighted the toxicological effects of similar sulfonated compounds on freshwater ecosystems. The study emphasized the need for careful monitoring of such compounds in industrial effluents to mitigate their ecological impact.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid groups can form strong ionic bonds with positively charged sites on target molecules, while the amino group can participate in hydrogen bonding and other interactions . These interactions facilitate the compound’s role as a reagent in various chemical and biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalenesulfonic Acid Derivatives
Compound A : 2-Amino-1-naphthalenesulfonic acid
- Formula: C₁₀H₉NO₃S
- Molecular Weight : 223.25 g/mol
- Functional Groups: Amino, sulfonic acid.
- Comparison :
Compound B : 6-Amino-2-naphthalenesulfonic acid
Sulfooxyethylsulfonyl-Containing Compounds
Compound C : 4-β-Hydroxyethylsulfonyl sulfate aniline-2-sulfonic acid
- CAS No.: 42986-22-1
- Formula : C₈H₁₁O₉S₃
- Comparison: Benzene-ring-based structure (vs. naphthalene in the target compound) reduces conjugation length, affecting dye color intensity. Similar sulfooxyethylsulfonyl group but lacks the amino group, limiting diazo coupling applications .
Azo Dye Components
Compound D : 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid
- Role : Coupling component in Reactive Red 180 synthesis.
- Synergizes with the target compound to form the azo linkage, highlighting the latter’s role as a diazo donor .
Compound E : 2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
- Key Features : Azo linkage (–N=N–) with multiple sulfonic acid groups.
- Comparison :
- Higher sulfonic acid content (four –SO₃H groups) enhances solubility but complicates synthesis.
- Lacks the sulfooxyethylsulfonyl group, reducing cellulose-binding efficiency .
Reactive Dye Intermediates
Compound F : Vinyl sulfone derivatives (e.g., Remazol dyes)
Data Table: Key Properties of Target Compound and Comparators
Research Findings and Industrial Relevance
- Reactivity : The sulfooxyethylsulfonyl group in the target compound undergoes nucleophilic substitution during dye fixation, forming covalent bonds with cellulose hydroxyl groups .
- Performance : Reactive Red 180, derived from the target compound, exhibits superior discharge properties in two-phase printing compared to dyes with fewer sulfonic acid groups .
- Synthesis Challenges : The naphthalene backbone increases synthetic complexity but improves dye stability and brightness .
Biological Activity
2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, commonly referred to as 2-Amino-6-Sulfooxyethylsulfonyl-naphthalene-1-sulfonic acid, is a sulfonated aromatic compound with the molecular formula C12H13NO9S3 and a molecular weight of approximately 411.43 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and environmental science.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO9S3 |
| Molecular Weight | 411.43 g/mol |
| CAS Number | 81417-89-2 |
| Density | 1.775 g/cm³ |
| LogP | 4.08540 |
The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological molecules. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and nucleic acids, while the amino group can participate in hydrogen bonding, thereby influencing biochemical pathways.
Toxicological Studies
Recent studies have revealed significant insights into the toxicological effects of related compounds, particularly 2-naphthalene sulfonate (2NS), which shares structural similarities with this compound.
Case Study: Toxic Effects on Aquatic Organisms
A study conducted on the fish species Channa punctatus assessed the bioaccumulation and toxicity of 2NS. The findings indicated:
- LD50 Determination : The lethal dose (LD50) was determined by exposing fish to varying concentrations of 2NS. Mortality rates ranged from 0% at low concentrations to 100% at high concentrations over a period of 96 hours.
- Oxidative Stress Indicators : Significant increases in malondialdehyde (MDA) levels were observed, indicating heightened oxidative stress in exposed groups compared to controls. The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) were notably reduced.
- Genotoxicity Assessment : Micronucleus assays demonstrated a dose-dependent increase in genotoxic effects, with maximum frequency observed at higher concentrations after 96 hours of exposure. Recovery was noted after prolonged exposure (720 hours), suggesting potential repair mechanisms in aquatic organisms .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other sulfonated compounds:
| Compound | Key Activity |
|---|---|
| 6-Hydroxyethyl sulfonyl sulfate-2-naphthalamine | Similar structural properties; used in biochemical assays. |
| 2-Naphthylamine-1-sulfonic acid | Exhibits genotoxicity; studied for environmental impact. |
Applications in Research
Due to its unique chemical properties, this compound is utilized in various research applications:
- Biochemical Assays : It serves as a labeling reagent for detecting specific biomolecules.
- Environmental Monitoring : Its potential toxicity necessitates monitoring in aquatic environments to assess ecological risks associated with industrial waste.
Q & A
Q. What are the optimal synthetic routes for 2-amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential sulfonation and sulfonylation steps. First, naphthalene is sulfonated using oleum at low temperatures (e.g., 100–180°C) to introduce sulfonic acid groups at positions 1 and 6 . Subsequent sulfonylation with 2-(sulfooxy)ethylsulfonyl chloride under alkaline conditions (pH 8–10) ensures selective substitution at position 5. Yield optimization requires precise temperature control (40–60°C) and inert atmospheres to prevent hydrolysis of reactive intermediates . Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and sulfonic acid group positions. For example, the amino group at position 2 shows a characteristic singlet at δ 5.8–6.2 ppm . FT-IR confirms sulfonic acid (S=O stretching at 1180–1200 cm⁻¹) and sulfonyl (O=S=O at 1350–1370 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., m/z 423.5 g/mol ± 0.01%) .
Q. What solvents are suitable for dissolving this compound, and how does solubility vary with pH?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonic acid groups. Aqueous solubility increases at alkaline pH (≥9) where sulfonic acid deprotonates to sulfonate, enhancing hydrophilicity. In acidic conditions (pH <3), solubility decreases due to protonation, forming aggregates . Solubility profiles can be quantified via UV-Vis spectroscopy at λ_max ≈ 310 nm .
Q. What are the primary applications of this compound in analytical chemistry?
- Methodological Answer : Its strong UV absorbance and sulfonic acid groups make it a candidate for chromatographic derivatization (e.g., HPLC detection of amines via pre-column labeling) . It also serves as a redox-active probe in cyclic voltammetry due to the sulfonyl group’s electron-withdrawing effects, with redox peaks observed at −0.2 to +0.3 V vs. Ag/AgCl .
Q. How does this compound compare structurally and functionally to naphthalene-1,3,6-trisulfonic acid?
- Methodological Answer : Unlike naphthalene-1,3,6-trisulfonic acid, this compound has two sulfonic acid groups (positions 1 and 6) and a sulfooxyethylsulfonyl group at position 6. The latter enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) . Functional differences include higher thermal stability (decomposition >250°C vs. 200°C for trisulfonic acid) and stronger fluorescence quenching properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data under varying ionic strengths?
- Methodological Answer : Contradictions arise from ionic strength effects on the Debye-Hückel parameter. Use dynamic light scattering (DLS) to monitor aggregation at different NaCl concentrations (0.1–1.0 M). At high ionic strength (>0.5 M), counterion shielding reduces electrostatic repulsion, increasing aggregation. Pair with molecular dynamics simulations to model ion-pair interactions and validate experimental data .
Q. What strategies mitigate hydrolysis of the sulfooxyethylsulfonyl group during biological assays?
- Methodological Answer : Hydrolysis is pH-dependent, accelerating at pH >7.5. Stabilize the compound by:
Q. What computational methods predict the compound’s interaction with biological macromolecules?
- Methodological Answer : Docking studies (AutoDock Vina) using the sulfonic acid groups as hydrogen bond donors and the sulfonyl group as an electrophilic anchor. For example, MD simulations show strong binding to albumin’s Sudlow site II (ΔG ≈ −8.2 kcal/mol) . DFT calculations (B3LYP/6-31G*) optimize the geometry for QSAR modeling of toxicity .
Q. How do substituent positions influence its fluorescence properties in aqueous vs. micellar systems?
- Methodological Answer : The amino group at position 2 enhances fluorescence (λ_em = 450 nm) in aqueous media due to reduced quenching. In micellar systems (e.g., SDS), encapsulation shifts λ_em to 465 nm with a 3-fold intensity increase. Compare using steady-state fluorescence spectroscopy and time-resolved decay analysis to quantify microenvironment polarity effects .
Q. What analytical techniques resolve isomeric impurities in synthesized batches?
- Methodological Answer :
Chiral HPLC (e.g., Chirobiotic T column) separates positional isomers (e.g., 1-sulfonic vs. 2-sulfonic acid derivatives). Ion mobility spectrometry (IMS) distinguishes isomers based on collision cross-section differences (e.g., ΔCCS ≈ 5% for 6-sulfo vs. 8-sulfo derivatives) . Validate purity with 2D NMR (HSQC and HMBC) to assign quaternary carbons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
